(2S,3S,5S)-2-(N,N-Dibenzylamino)-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane
CAS No.: 162849-93-6
Cat. No.: VC20760964
Molecular Formula: C37H44N2O3
Molecular Weight: 564.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162849-93-6 |
|---|---|
| Molecular Formula | C37H44N2O3 |
| Molecular Weight | 564.8 g/mol |
| IUPAC Name | tert-butyl N-[(2S,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
| Standard InChI | InChI=1S/C37H44N2O3/c1-37(2,3)42-36(41)38-33(24-29-16-8-4-9-17-29)26-35(40)34(25-30-18-10-5-11-19-30)39(27-31-20-12-6-13-21-31)28-32-22-14-7-15-23-32/h4-23,33-35,40H,24-28H2,1-3H3,(H,38,41)/t33-,34-,35-/m0/s1 |
| Standard InChI Key | FEAVBRDFTRUZPF-IMKBVMFZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
Introduction
(2S,3S,5S)-2-(N,N-Dibenzylamino)-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is C₃₇H₄₄N₂O₃, and it has a molecular weight of 564.8 g/mol . This compound is often referred to as a Ritonavir intermediate, indicating its role in the synthesis of antiviral drugs, particularly those targeting HIV.
Enzyme Inhibition
Studies indicate that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Its ability to modulate protease activity could be significant in therapeutic contexts, especially in the treatment of viral infections.
Pharmacokinetics
Investigations into the pharmacokinetic properties reveal that the compound has a favorable absorption profile when administered orally, making it a candidate for further development in drug formulation.
Scientific Research Applications
This compound is primarily used in in-vitro studies, which are conducted outside of living organisms. It is not approved for use as a medicine or drug and should not be introduced into humans or animals. Its complex structure and potential biological activities make it a valuable tool for studying antiviral mechanisms and developing new therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume